3-(3-Bromo-2,4,6-trimethylphenyl)-3-chloroprop-2-enoic acid
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Overview
Description
3-(3-Bromo-2,4,6-trimethylphenyl)-3-chloroprop-2-enoic acid is an organic compound characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2,4,6-trimethylphenyl)-3-chloroprop-2-enoic acid typically involves the bromination of 2,4,6-trimethylphenyl derivatives followed by chlorination and subsequent reactions to introduce the prop-2-enoic acid moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the produced compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-2,4,6-trimethylphenyl)-3-chloroprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce dehalogenated derivatives
Scientific Research Applications
3-(3-Bromo-2,4,6-trimethylphenyl)-3-chloroprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(3-Bromo-2,4,6-trimethylphenyl)-3-chloroprop-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms and the phenyl ring structure allows the compound to engage in various binding interactions, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2,4,6-trimethylphenyl isocyanate
- 3-Bromo-2,4,6-trimethylphenylboronic acid
Uniqueness
Compared to similar compounds, 3-(3-Bromo-2,4,6-trimethylphenyl)-3-chloroprop-2-enoic acid is unique due to the presence of both bromine and chlorine atoms, as well as the prop-2-enoic acid moiety
Properties
CAS No. |
195199-88-3 |
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Molecular Formula |
C12H12BrClO2 |
Molecular Weight |
303.58 g/mol |
IUPAC Name |
3-(3-bromo-2,4,6-trimethylphenyl)-3-chloroprop-2-enoic acid |
InChI |
InChI=1S/C12H12BrClO2/c1-6-4-7(2)12(13)8(3)11(6)9(14)5-10(15)16/h4-5H,1-3H3,(H,15,16) |
InChI Key |
GDBIBYPMJULFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=CC(=O)O)Cl)C)Br)C |
Origin of Product |
United States |
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